1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that features a piperazine ring substituted with a 6-chloropyridin-2-yl group and a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Substitution with 6-Chloropyridin-2-yl Group: The piperazine ring is then substituted with a 6-chloropyridin-2-yl group through a nucleophilic substitution reaction.
Addition of Prop-2-en-1-one Moiety: Finally, the prop-2-en-1-one moiety is introduced via a condensation reaction with an appropriate aldehyde or ketone
Chemical Reactions Analysis
1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides
Scientific Research Applications
1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent and other therapeutic uses.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, leading to altered biological responses .
Comparison with Similar Compounds
1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-(6-Chloropyridin-2-yl)piperazine: This compound shares the piperazine and chloropyridine moieties but lacks the prop-2-en-1-one group.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds have a piperazine ring but are substituted with a benzothiazole group instead of a chloropyridine group.
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds contain a pyridine ring but are substituted with a pyrimidine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-2-12(17)16-8-6-15(7-9-16)11-5-3-4-10(13)14-11/h2-5H,1,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHNYHXNCJQOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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